Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate
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Overview
Description
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is a synthetic peptide compound. It is often used as a substrate in enzymatic assays, particularly for matrix metalloproteinases (MMPs). The compound is characterized by its sequence of amino acids and the presence of a dinitrophenyl (Dnp) group, which is used for fluorescence quenching.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient purification steps like HPLC.
Chemical Reactions Analysis
Types of Reactions
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is a substrate for MMPs, which cleave the peptide bond between specific amino acids.
Common Reagents and Conditions
Enzymes: MMP-1, MMP-2, MMP-9, etc.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH.
Fluorescence Quenching: The Dnp group quenches the fluorescence of tryptophan, and cleavage by MMPs results in increased fluorescence.
Major Products
The major products of these reactions are shorter peptide fragments resulting from the cleavage of the original peptide by MMPs.
Scientific Research Applications
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is widely used in scientific research, particularly in the study of MMP activity. Its applications include:
Biochemistry: Used as a substrate to measure the activity of MMPs in various biological samples.
Medicine: Helps in understanding the role of MMPs in diseases like cancer, arthritis, and cardiovascular diseases.
Drug Development: Used in screening for MMP inhibitors, which are potential therapeutic agents.
Mechanism of Action
The compound acts as a substrate for MMPs. The Dnp group quenches the fluorescence of the tryptophan residue. When MMPs cleave the peptide bond, the quenching is relieved, resulting in increased fluorescence. This change in fluorescence is used to quantify MMP activity.
Comparison with Similar Compounds
Similar Compounds
- Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
- Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg
- Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH
Uniqueness
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is unique due to its specific sequence and the presence of the Dnp group, which provides a reliable method for measuring MMP activity through fluorescence quenching and subsequent increase upon cleavage.
Properties
Molecular Formula |
C47H65F3N14O13 |
---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-2-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-33(57-43(66)45(15-9-17-52-45)30-14-13-28(58(67)68)21-36(30)59(69)70)40(63)51-23-37(60)54-34(19-25(3)4)42(65)56-35(20-27-22-50-31-11-7-6-10-29(27)31)41(64)53-26(5)39(62)55-32(38(46)61)12-8-16-49-44(47)48;3-2(4,5)1(6)7/h6-7,10-11,13-14,21-22,24-26,32-35,50,52H,8-9,12,15-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,53,64)(H,54,60)(H,55,62)(H,56,65)(H,57,66)(H4,47,48,49);(H,6,7)/t26-,32+,33-,34-,35-,45+;/m0./s1 |
InChI Key |
KXEBGXZFLSNZJH-QFNQJIDVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@]3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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